3,6,8-Trimethylallantoin 3,6,8-Trimethylallantoin 3,6,8-Trimethylallantoin is an imidazolidine-2,4-dione.
Brand Name: Vulcanchem
CAS No.: 42794-72-9
VCID: VC1651060
InChI: InChI=1S/C7H12N4O3/c1-8-6(13)10(2)4-5(12)11(3)7(14)9-4/h4H,1-3H3,(H,8,13)(H,9,14)
SMILES: CNC(=O)N(C)C1C(=O)N(C(=O)N1)C
Molecular Formula: C7H12N4O3
Molecular Weight: 200.2 g/mol

3,6,8-Trimethylallantoin

CAS No.: 42794-72-9

Cat. No.: VC1651060

Molecular Formula: C7H12N4O3

Molecular Weight: 200.2 g/mol

* For research use only. Not for human or veterinary use.

3,6,8-Trimethylallantoin - 42794-72-9

Specification

CAS No. 42794-72-9
Molecular Formula C7H12N4O3
Molecular Weight 200.2 g/mol
IUPAC Name 1,3-dimethyl-1-(1-methyl-2,5-dioxoimidazolidin-4-yl)urea
Standard InChI InChI=1S/C7H12N4O3/c1-8-6(13)10(2)4-5(12)11(3)7(14)9-4/h4H,1-3H3,(H,8,13)(H,9,14)
Standard InChI Key SUPBSHBVIKDGQN-UHFFFAOYSA-N
SMILES CNC(=O)N(C)C1C(=O)N(C(=O)N1)C
Canonical SMILES CNC(=O)N(C)C1C(=O)N(C(=O)N1)C

Introduction

Chemical Structure and Properties

3,6,8-Trimethylallantoin (TMA) is a methylated derivative of allantoin with three methyl groups at positions 3, 6, and 8. Its systematic name is 1,3-dimethyl-1-(1-methyl-2,5-dioxoimidazolidin-4-yl)urea . The compound has a defined molecular structure with the following properties:

PropertyValue
Molecular FormulaC7H12N4O3
Molecular Weight200.198 g/mol
CAS Registry Number42794-72-9
KEGG COMPOUND IDC16362
StereochemistryRACEMIC
Optical Activity(+/-)
Defined Stereocenters0/1
Charge0

The chemical structure can be represented using several notations:

  • SMILES: CNC(=O)N(C)C1NC(=O)N(C)C1=O

  • InChI: InChI=1S/C7H12N4O3/c1-8-6(13)10(2)4-5(12)11(3)7(14)9-4/h4H,1-3H3,(H,8,13)(H,9,14)

  • InChIKey: SUPBSHBVIKDGQN-UHFFFAOYSA-N

Physical Properties and Detection

The compound 3,6,8-trimethylallantoin possesses specific mass spectrometric properties that aid in its analytical detection. Predicted collision cross-section (CCS) values for various adducts of TMA have been calculated, which are important for its identification in metabolomic studies:

Adductm/zPredicted CCS (Ų)
[M+H]+201.09822143.8
[M+Na]+223.08016150.3
[M+NH4]+218.12476148.3
[M+K]+239.05410150.3
[M-H]-199.08366142.0
[M+Na-2H]-221.06561144.6
[M]+200.09039143.4
[M]-200.09149143.4

These spectrometric properties are essential for identifying and quantifying 3,6,8-trimethylallantoin in complex biological samples during metabolic pathway analyses.

Biosynthesis and Metabolic Pathways

3,6,8-Trimethylallantoin is primarily found as an intermediate in the C-8 oxidation pathway of caffeine metabolism in bacteria. This pathway involves multiple sequential enzymatic reactions, beginning with caffeine and ultimately leading to simpler compounds that can enter central metabolic cycles.

The C-8 Oxidation Pathway

The C-8 oxidation pathway represents one of the two distinct caffeine metabolic pathways observed in bacteria, the other being the N-demethylation pathway. In the C-8 oxidation route, caffeine is first oxidized at the C-8 position to form 1,3,7-trimethyluric acid (TMU) . This initial step is catalyzed by either caffeine oxidase or a heterotrimeric caffeine dehydrogenase (Cdh) .

The subsequent steps in the pathway proceed as follows:

  • 1,3,7-Trimethyluric acid (TMU) is hydroxylated to form 1,3,7-trimethyl-5-hydroxyisouric acid (TM-HIU), a reaction catalyzed by an NADH-dependent trimethyluric acid monooxygenase (TmuM) .

  • TM-HIU is either spontaneously converted to racemic 3,6,8-trimethylallantoin (TMA) or generates 3,6,8-trimethyl-2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazolin (TM-OHCU) .

  • If TM-OHCU is formed, it is then converted to S-(+)-TMA through the action of TM-OHCU decarboxylase .

This pathway can be visualized as:

Caffeine → 1,3,7-Trimethyluric acid (TMU) → 1,3,7-Trimethyl-5-hydroxyisouric acid (TM-HIU) → [TM-OHCU] → 3,6,8-Trimethylallantoin (TMA)

Enzymatic Reactions

The enzymatic conversion in this pathway has been studied extensively, particularly in Pseudomonas sp. CBB1. The key enzyme TmuM (trimethyluric acid monooxygenase) has shown substrate specificity for TMU and other methyluric acids but demonstrates no activity toward uric acid .

Comparative kinetic parameters for TmuM with various substrates show its preference for methylated substrates:

SubstrateRelative Catalytic Activity
TMU (1,3,7-Trimethyluric acid)Highest preference (1.0)
1,3-Dimethyluric acid0.4 (2.5 times lower than TMU)
3,7-Dimethyluric acid0.26 (3.8 times lower than TMU)
1-Methyluric acid0.065 (15.4 times lower than TMU)
Uric acidNo activity detected

The subsequent enzymatic steps involving TM-HIU hydrolase (TmuH) and TM-OHCU decarboxylase (TmuD) lead to the stereoselective formation of S-(+)-TMA .

Stereochemistry and Structural Specificity

3,6,8-Trimethylallantoin exhibits interesting stereochemical properties. The compound exists as a racemic mixture but enzymatic reactions in bacterial metabolism appear to preferentially produce the S-(+) enantiomer .

Stereoisomers

Two stereoisomers of 3,6,8-trimethylallantoin have been identified:

  • S-(+)-3,6,8-Trimethylallantoin: This is the enzymatically produced form in the caffeine degradation pathway .

  • R-(-)-3,6,8-Trimethylallantoin: This enantiomer appears to be less common in biological systems .

Research suggests that the stereoselective production of S-(+)-TMA parallels the formation of S-(+)-allantoin in organisms capable of utilizing uric acid .

Role in Bacterial Metabolism

3,6,8-Trimethylallantoin plays a significant role in the bacterial metabolism of caffeine and related purine alkaloids. Its formation and subsequent degradation represent key steps in the catabolic pathway that allows certain bacteria to utilize caffeine as a carbon and nitrogen source.

Microbial Species Utilizing TMA

Several bacterial species have been identified that can metabolize caffeine via pathways involving 3,6,8-trimethylallantoin:

  • Pseudomonas sp. CBB1: This strain has been extensively studied for its ability to degrade caffeine via the C-8 oxidation pathway producing TMA .

  • Other bacterial species reported to potentially utilize this pathway include Alcaligenes sp., Klebsiella sp., and Rhodococcus sp.

Genetic Basis of TMA Metabolism

The genes involved in 3,6,8-trimethylallantoin metabolism have been partially characterized, particularly in Pseudomonas sp. CBB1. Analysis of gene clusters has provided insights into the enzymes involved in the C-8 oxidation pathway.

Key Genes and Enzymes

Several genes have been identified that encode enzymes involved in the formation and metabolism of 3,6,8-trimethylallantoin:

  • tmuM: Encodes trimethyluric acid monooxygenase, which catalyzes the conversion of TMU to TM-HIU .

  • tmuH: Proposed to encode TM-HIU hydrolase, which catalyzes the N1-C6 hydrolysis and ring opening of TM-HIU to TM-OHCU .

  • tmuD: Proposed to encode TM-OHCU decarboxylase, which catalyzes the stereoselective decarboxylation of TM-OHCU to S-(+)-TMA .

  • Additional genes potentially involved in further metabolism of TMA have been identified but require further functional characterization .

Analytical Detection and Quantification

The detection and quantification of 3,6,8-trimethylallantoin in biological samples typically involve advanced analytical techniques. Mass spectrometry is particularly useful due to the compound's specific mass-to-charge ratios and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry has been employed to analyze reaction mixtures and metabolic pathways involving TMA . For example, incorporation experiments using isotopically labeled oxygen (18O2) have helped elucidate the enzymatic mechanisms involved in TMA formation .

Significance in Plant Biochemistry

Beyond bacterial metabolism, 3,6,8-trimethylallantoin also appears in plant biochemical pathways related to purine alkaloid metabolism. It represents an intermediate in the catabolic pathway of caffeine and related compounds in certain plant species .

In plants like Camellia species, the differential accumulation of purine alkaloids and the presence of metabolic intermediates like 3,6,8-trimethylallantoin can vary significantly between varieties. For instance, research on C. ptilophylla plants with contrasting purine alkaloid contents revealed different metabolic profiles . Understanding these pathways could provide insights into the biochemical basis of caffeine content variation in plants of economic importance, such as tea and coffee.

Future Research Directions

Despite significant advances in understanding the role of 3,6,8-trimethylallantoin in caffeine metabolism, several aspects require further investigation:

  • Complete characterization of the downstream metabolism of TMA in bacterial systems.

  • Structural and functional analysis of the enzymes involved in TMA metabolism.

  • Exploration of potential biotechnological applications of TMA and related pathways in caffeine detoxification or bioremediation.

  • Investigation of the potential biological activities of TMA itself and its possible roles beyond being a metabolic intermediate.

Recent advances in metabolomics and exposomics have expanded our ability to detect and measure caffeine metabolites, including 3,6,8-trimethylallantoin, in biological samples . These approaches may provide new insights into the significance of this compound in various biological contexts.

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